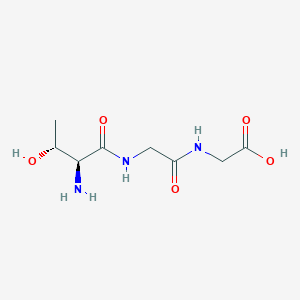

H-Thr-Gly-Gly-OH

Vue d'ensemble

Description

H-Thr-Gly-Gly-OH is a tripeptide composed of threonine, glycine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the stepwise addition of the remaining amino acids (glycine and threonine) using protected amino acid derivatives. Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chain hydroxyl group of threonine. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve the use of more efficient resins and optimized reaction conditions to reduce costs and increase throughput .

Analyse Des Réactions Chimiques

Types of Reactions

H-Thr-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.

Reduction: The peptide bonds can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or hydroxyl groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine hydroxyl group can yield a ketone or aldehyde, while reduction of the peptide bonds can produce amines .

Applications De Recherche Scientifique

H-Thr-Gly-Gly-OH has several scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays

Mécanisme D'action

The mechanism of action of H-Thr-Gly-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Thr-Gly-OH: A dipeptide composed of threonine and glycine.

H-Gly-Gly-OH: A dipeptide composed of two glycine residues.

H-Thr-Gly-Gly-NH2: A tripeptide similar to H-Thr-Gly-Gly-OH but with an amide group at the C-terminus.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to peptides lacking this residue. This makes this compound a valuable compound for various research and industrial applications .

Activité Biologique

H-Thr-Gly-Gly-OH, also known as a biologically active peptide, has garnered attention in recent years due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₁₃N₃O₄

- Molar Mass : 175.19 g/mol

- Structure : this compound consists of three amino acids: threonine (Thr), glycine (Gly), and glycine (Gly) linked by peptide bonds.

Biological Activities

This compound exhibits several biological activities that are crucial for its potential applications in medicine and biotechnology:

- Immunomodulatory Effects :

- Antimicrobial Properties :

- Regulation of Metabolic Processes :

1. Immunomodulation Study

A study conducted by Lee et al. (2008) explored the immunomodulatory effects of peptides similar to this compound on NK cells. The findings revealed that these peptides could enhance NK cell activity against cancer cells by increasing the secretion of perforin and granzyme B, crucial for cytotoxic functions .

2. Antimicrobial Activity Assessment

Research assessing the antimicrobial properties of various peptides found that those containing threonine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of peptide structure in determining antimicrobial efficacy .

3. Metabolic Regulation Investigation

A recent investigation into the effects of bioactive peptides on glucose metabolism highlighted that this compound could potentially inhibit DPP-IV activity, leading to increased GLP-1 levels and enhanced insulin secretion. This suggests a role for this peptide in managing diabetes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNSAQMEAVSQRD-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426331 | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66592-75-4 | |

| Record name | Glycine, N-(N-threonylglycyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.